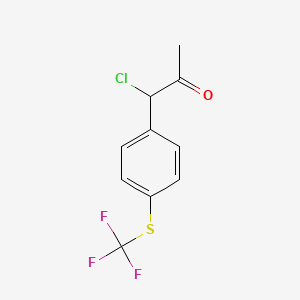

1-Chloro-1-(4-(trifluoromethylthio)phenyl)propan-2-one

Description

1-Chloro-1-(4-(trifluoromethylthio)phenyl)propan-2-one is a halogenated ketone featuring a trifluoromethylthio (-SCF₃) substituent on the para position of the phenyl ring. This compound is characterized by its α-chlorinated propan-2-one backbone, which confers significant electrophilicity at the carbonyl carbon. The trifluoromethylthio group is a potent electron-withdrawing moiety, enhancing the compound’s reactivity in nucleophilic substitution or addition reactions. Potential applications may include serving as an intermediate in pharmaceuticals or agrochemicals, given the bioactivity of trifluoromethylthio-containing analogs like Toltrazuril (), though specific uses remain underexplored in the literature.

Properties

Molecular Formula |

C10H8ClF3OS |

|---|---|

Molecular Weight |

268.68 g/mol |

IUPAC Name |

1-chloro-1-[4-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H8ClF3OS/c1-6(15)9(11)7-2-4-8(5-3-7)16-10(12,13)14/h2-5,9H,1H3 |

InChI Key |

KCZZHDCPVBYWHI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC=C(C=C1)SC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Chloro-1-(4-(trifluoromethylthio)phenyl)propan-2-one involves several steps, typically starting with the preparation of the phenyl ring substituted with the trifluoromethylthio group. This is followed by the introduction of the chloro group and the propan-2-one moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-Chloro-1-(4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products, depending on the reagents used.

Reduction: Reduction reactions can lead to the formation of compounds with different functional groups.

Substitution: The chloro group can be substituted with other groups, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and trifluoromethylthio groups play a crucial role in its reactivity and binding affinity. The pathways involved may include enzyme inhibition, receptor binding, and other molecular interactions that lead to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Chloro-1-(4-(trifluoromethylthio)phenyl)propan-2-one with structurally related compounds, highlighting key differences in substituents, reactivity, and applications:

Key Observations:

Substituent Effects: The trifluoromethylthio group in the target compound increases electrophilicity compared to methoxy or methylthio analogs, favoring reactions like nucleophilic acyl substitutions.

Halogen Influence :

- Fluorine at the α-carbon () results in distinct NMR coupling patterns and higher thermal stability compared to chlorine .

Biological Activity: While Toltrazuril () demonstrates antiprotozoal activity due to its triazinetrione scaffold, the target compound’s bioactivity remains unverified.

Biological Activity

1-Chloro-1-(4-(trifluoromethylthio)phenyl)propan-2-one, also known as a trifluoromethylthio-substituted ketone, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by its molecular formula and a molecular weight of approximately 268.68 g/mol .

The compound contains key functional groups, including:

- Chloro group : Enhances electrophilicity.

- Trifluoromethylthio group : Increases lipophilicity and alters electronic properties.

- Ketone functionality : Provides sites for nucleophilic attack.

These features contribute to its reactivity and interaction with biological molecules.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that the compound demonstrates significant antimicrobial activity against a range of bacterial strains. The presence of the trifluoromethylthio group enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

- Anticancer Effects : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis. For instance, it has been observed to induce apoptosis in certain cancer cell lines through the activation of caspase pathways .

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its electrophilic nature allows it to form covalent bonds with nucleophilic residues in active sites, thus inhibiting enzyme activity .

- Receptor Modulation : It has been suggested that the compound could modulate receptor activity, particularly in signaling pathways related to inflammation and cancer progression. This modulation can lead to altered cellular responses and therapeutic effects .

Case Studies

Several case studies have highlighted the potential applications of this compound:

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Findings : The compound showed significant inhibition zones in agar diffusion tests, particularly against Staphylococcus aureus and Escherichia coli.

-

Study on Anticancer Properties :

- Objective : To assess cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells).

- Findings : IC50 values indicated potent cytotoxicity, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.